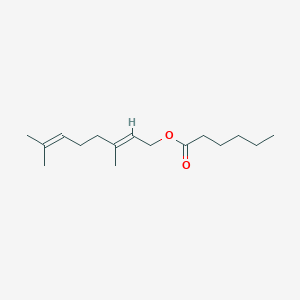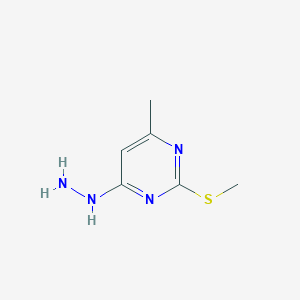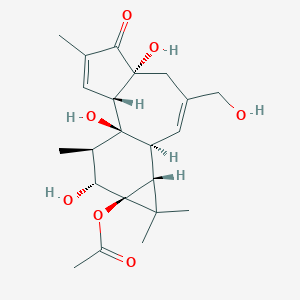![molecular formula C9H13NO B159485 3-[(E)-prop-1-enyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole CAS No. 131605-19-1](/img/structure/B159485.png)
3-[(E)-prop-1-enyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(E)-prop-1-enyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-prop-1-enyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via Pt-carbene intermediates . Another method includes the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed in industrial settings to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(E)-prop-1-enyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
3-[(E)-prop-1-enyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 3-[(E)-prop-1-enyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazole: The parent compound with a five-membered ring containing one oxygen and one nitrogen atom.
3,5-Disubstituted Isoxazoles: Compounds with substitutions at the 3 and 5 positions of the isoxazole ring.
Fluoroisoxazoles: Isoxazole derivatives with fluorine substitutions
Uniqueness
3-[(E)-prop-1-enyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole is unique due to its specific structural features and potential biological activities. Its prop-1-en-1-yl substitution and tetrahydrocyclopenta ring system distinguish it from other isoxazole derivatives, contributing to its unique chemical and biological properties .
Propriétés
Numéro CAS |
131605-19-1 |
|---|---|
Formule moléculaire |
C9H13NO |
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
3-[(E)-prop-1-enyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole |
InChI |
InChI=1S/C9H13NO/c1-2-4-8-7-5-3-6-9(7)11-10-8/h2,4,7,9H,3,5-6H2,1H3/b4-2+ |
Clé InChI |
ZGKRGKRTWDMLCW-DUXPYHPUSA-N |
SMILES |
CC=CC1=NOC2C1CCC2 |
SMILES isomérique |
C/C=C/C1=NOC2C1CCC2 |
SMILES canonique |
CC=CC1=NOC2C1CCC2 |
Synonymes |
4H-Cyclopent[d]isoxazole,3a,5,6,6a-tetrahydro-3-(1-propenyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



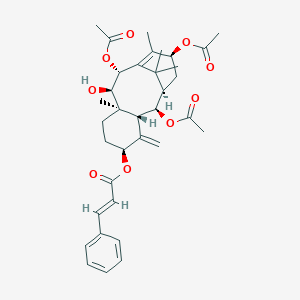
![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B159409.png)
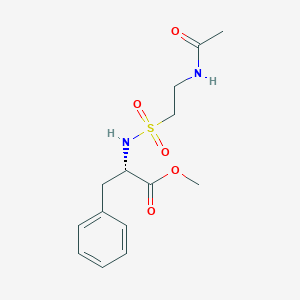
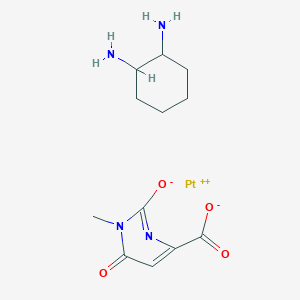
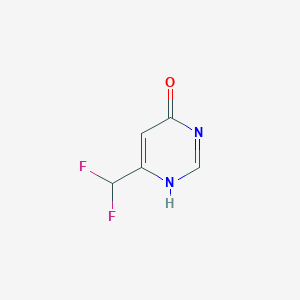
![Ethyl [(3-amino-2-pyridinyl)oxy]acetate](/img/structure/B159418.png)
![(1R,2R)-2-[2,6-dimethoxy-4-[(E)-prop-1-enyl]phenoxy]-1-(3,4,5-trimethoxyphenyl)propan-1-ol](/img/structure/B159419.png)
